molecular formula C12H13N B1387861 4,6,8-Trimethylquinoline CAS No. 88565-88-2

4,6,8-Trimethylquinoline

Cat. No.: B1387861
CAS No.: 88565-88-2
M. Wt: 171.24 g/mol
InChI Key: HNCYZWOTJQPKTQ-UHFFFAOYSA-N
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Description

4,6,8-Trimethylquinoline is an organic compound with the molecular formula C12H13N. It belongs to the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6,8-Trimethylquinoline can be synthesized through several methods. One common method involves the Combes quinoline synthesis, which uses β-diketone substrates and unsubstituted anilines. The reaction proceeds through the formation of a Schiff base intermediate, followed by acid-catalyzed ring closure . Another method involves the reaction of methyl vinyl ketone with 2,4-dimethyl aniline .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous and reusable catalysts, such as NaHSO4·SiO2, has been reported to be efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4,6,8-Trimethylquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated quinoline compounds.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like sulfuric acid (H2SO4).

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring .

Scientific Research Applications

4,6,8-Trimethylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6,8-Trimethylquinoline involves its interaction with molecular targets and pathways within biological systems. It can act as an inhibitor or activator of specific enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

    2,4,6-Trimethylquinoline: This compound has a similar structure but different substitution pattern.

    Quinoline: The parent compound of the quinoline family, with no methyl substitutions.

    8-Methylquinoline: A simpler derivative with a single methyl group at the 8-position.

Uniqueness: 4,6,8-Trimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other quinoline derivatives may not be as effective .

Properties

IUPAC Name

4,6,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-6-10(3)12-11(7-8)9(2)4-5-13-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCYZWOTJQPKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659954
Record name 4,6,8-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88565-88-2
Record name 4,6,8-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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